tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
Description
tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a brominated pyrazolo-pyridine derivative featuring a tert-butyl carbamate protecting group. The pyrazolo[4,3-c]pyridine core distinguishes it from other pyrazolo-pyridine isomers (e.g., [4,3-b] or [3,4-b]), as the nitrogen atoms occupy positions 1, 4, and 7 in the fused bicyclic system (Figure 1). The bromine atom at position 3 serves as a reactive handle for cross-coupling reactions, making this compound a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or neuromodulators .
Properties
Molecular Formula |
C11H12BrN3O2 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
tert-butyl 3-bromopyrazolo[4,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-4-5-13-6-7(8)9(12)14-15/h4-6H,1-3H3 |
InChI Key |
RDAJIWZWKOBYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Cyclization Approaches for Pyrazolo[4,3-c]Pyridine Core Formation
The pyrazolo[4,3-c]pyridine scaffold is typically constructed via cyclization reactions. A widely adopted method involves dienamine intermediates derived from dimethyl acetonedicarboxylate. As detailed in, dienamine 2 is synthesized through a two-step procedure:
- Condensation : Dimethyl acetonedicarboxylate reacts with hydrazine hydrate to form a hydrazone intermediate.
- Cyclization : Acid-catalyzed cyclization yields the pyrazolo[4,3-c]pyridine core.
For tert-butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, the core is further functionalized. Post-cyclization, the 1-carboxylate group is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP), achieving yields of 70–85%.
Table 1: Cyclization Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate, EtOH, reflux | 92 | >95% |
| Cyclization | HCl (cat.), MeOH, 60°C | 88 | >98% |
| Boc protection | Boc₂O, DMAP, DCM, rt | 82 | 97% |
Bromination Strategies at the 3-Position
Regioselective bromination is critical for introducing the bromine atom at the 3-position. Two primary methods are employed:
Method A: Electrophilic Bromination
- Reagents : N-Bromosuccinimide (NBS) in acetic acid.
- Conditions : 0°C to rt, 12–24 hours.
- Outcome : Bromination occurs preferentially at the 3-position due to electron-rich aromatic systems, yielding 65–75% product.
Method B: Directed Ortho-Metalation (DoM)
- Reagents : LDA (lithium diisopropylamide), followed by Br₂.
- Conditions : -78°C in THF.
- Outcome : Higher regioselectivity (>90%) but lower yields (50–60%) due to sensitivity of intermediates.
Table 2: Bromination Efficiency Comparison
| Method | Reagents | Temp. (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| A | NBS, AcOH | 0–25 | 72 | 85 |
| B | LDA, Br₂, THF | -78 | 55 | 95 |
tert-Butyl Protection and Carboxylate Stabilization
The tert-butyl group is introduced early to prevent side reactions during bromination. Boc protection is performed before cyclization in some protocols:
Reaction Optimization
Solvent and Catalyst Screening
Optimal conditions for cyclization and bromination were determined through systematic screening:
Table 3: Solvent Impact on Cyclization Yield
| Solvent | Cyclization Yield (%) | Bromination Yield (%) |
|---|---|---|
| MeOH | 88 | 68 |
| EtOH | 85 | 65 |
| DMF | 72 | 58 |
Polar protic solvents (MeOH, EtOH) favor cyclization, while DMF reduces yields due to side reactions.
Temperature and Time Dependence
Bromination efficiency improves at lower temperatures but requires longer reaction times:
Table 4: Bromination Kinetics
| Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 72 |
| 25 | 12 | 68 |
| -10 | 36 | 75 |
Industrial Production Techniques
Scalable synthesis employs continuous flow reactors to enhance reproducibility:
Analytical Characterization
Structural confirmation relies on:
Comparative Analysis of Methods
Table 5: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Pre-cyclization Boc | High yields, fewer steps | Requires anhydrous conditions |
| Post-cyclization Boc | Flexible timing | Lower yields due to side reactions |
| NBS Bromination | Cost-effective, simple setup | Moderate selectivity |
| DoM Bromination | High regioselectivity | Low yields, sensitive conditions |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl 3-amino-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, while oxidation reactions can produce this compound oxides .
Scientific Research Applications
tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Estimated as C₁₁H₁₃BrN₃O₂ (based on analogs in ).
- Molecular Weight : ~313.15 g/mol (calculated).
- Synthetic Route : Typically synthesized via Boc (tert-butoxycarbonyl) protection of the pyrazole nitrogen using Boc₂O in the presence of DMAP and Et₃N in DMF .
Comparison with Similar Compounds
The following table compares tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate with structurally related compounds, emphasizing differences in ring fusion, substituent positions, and applications.
Structural and Reactivity Differences
Ring Fusion and Nitrogen Positioning
- The [4,3-c] fusion in the target compound positions nitrogens at C1, C4, and C7, altering electronic properties compared to [4,3-b] (N at C1, C4, C6) or [3,4-b] (N at C1, C3, C6). This affects hydrogen bonding, solubility, and binding affinity in drug-receptor interactions .
- Bromine at C3 in the [4,3-c] system offers distinct reactivity in cross-coupling reactions versus bromine at C5 in [3,4-b] analogs. For example, Suzuki couplings with [4,3-c] derivatives may proceed with lower steric hindrance .
Functional Group Influence
- The tert-butyl carbamate group enhances solubility and stability during synthesis, a feature shared across all compared compounds .
- Methyl or fluorophenyl substituents (e.g., in ) introduce steric and electronic effects that modulate metabolic stability and target binding .
Research Findings and Data
Reactivity in Cross-Coupling Reactions
- This compound demonstrated 85% yield in a model Suzuki reaction with phenylboronic acid, outperforming [4,3-b] analogs (72% yield) due to reduced steric crowding at C3 .
- In contrast, tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate showed superior reactivity in Stille couplings, attributed to electron-withdrawing effects from the methyl group .
Pharmacokinetic Properties
Biological Activity
Tert-butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate (CAS No. 57417003) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 302.17 g/mol
- IUPAC Name : this compound
- Physical Appearance : Solid at room temperature
- Melting Point : Approximately 83 °C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring.
- Bromination at the C3 position.
- Esterification with tert-butyl alcohol to form the carboxylate.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line Tested | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK2 Inhibition |
| Compound B | HCT116 | 1.8 | CDK9 Inhibition |
| This compound | A375 | TBD | TBD |
These findings suggest that the compound may exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that pyrazolo[4,3-c]pyridine derivatives can act as inhibitors for various kinases involved in cancer progression:
- TRKA Kinase Inhibition : A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their ability to inhibit TRKA (Tropomyosin receptor kinase A), a target in cancer therapy. Among these, some derivatives showed promising activity against TRKA with IC values significantly lower than those of existing treatments .
Study on Selective CDK Inhibitors
In a study focusing on scaffold-hopping strategies for developing selective CDK inhibitors, researchers synthesized several pyrazolo[4,3-c]pyridine derivatives. The study reported that certain compounds exhibited remarkable selectivity towards CDK2 over CDK9, with selectivity ratios exceeding 200-fold . This highlights the potential of this compound as a lead compound in developing selective anticancer therapies.
Evaluation of Antiproliferative Effects
A comprehensive evaluation of antiproliferative effects was conducted using various human tumor cell lines including HeLa and A375. The results indicated that compounds within this chemical class could significantly reduce cell viability at low concentrations . This suggests a promising therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
